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Compound of Interest

Compound Name: (5-Bromopyridin-2-yl)methanol

Cat. No.: B1276293 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of

(5-Bromopyridin-2-yl)methanol (C₆H₆BrNO), a key intermediate in pharmaceutical synthesis.

This document outlines expected fragmentation patterns, detailed experimental protocols for

Gas Chromatography-Mass Spectrometry (GC-MS), and visual workflows to aid in the

identification and characterization of this compound.

Compound Overview
(5-Bromopyridin-2-yl)methanol is a brominated pyridine derivative with a molecular weight of

approximately 188.02 g/mol .[1][2] Its structure, featuring a pyridine ring, a bromine atom, and a

primary alcohol, dictates its behavior in mass spectrometry.

Chemical Structure:

IUPAC Name: (5-Bromopyridin-2-yl)methanol[1]

Molecular Formula: C₆H₆BrNO[1][2]

Monoisotopic Mass: 186.96328 Da[1]

CAS Number: 88139-91-7[1][2][3]
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Mass Spectrometry: Predicted Fragmentation
While a publicly available, quantitative mass spectrum for (5-Bromopyridin-2-yl)methanol is
not readily accessible, a fragmentation pattern can be predicted based on established

principles for alcohols, aromatic compounds, and alkyl halides. Electron Ionization (EI) is the

most common ionization technique for GC-MS and is expected to produce a series of

characteristic fragments.

The presence of bromine is a key diagnostic feature, as its two major isotopes (⁷⁹Br and ⁸¹Br)

have a nearly 1:1 natural abundance. This results in characteristic "M" and "M+2" isotope

peaks for any fragment containing the bromine atom.

Key Predicted Fragmentation Pathways:

Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z 187 and 189, corresponding

to the ⁷⁹Br and ⁸¹Br isotopes, respectively. Due to the aromatic nature of the pyridine ring,

this peak should be observable.

Loss of Hydroxyl Radical (•OH): Cleavage of the C-O bond can lead to the loss of a hydroxyl

radical (17 Da), resulting in a fragment at m/z 170/172.

Loss of Water (H₂O): A common fragmentation for alcohols is the elimination of a water

molecule (18 Da), which would produce a peak at m/z 169/171.[4][5]

Alpha-Cleavage: Cleavage of the bond between the pyridine ring and the methanol group is

a highly probable event.

Loss of •CH₂OH: Loss of the hydroxymethyl radical (31 Da) would yield the 5-

bromopyridinium ion at m/z 156/158.

Formation of CH₂OH⁺: The complementary fragment, the hydroxymethyl cation, would

appear at m/z 31. This is a very common fragment for primary alcohols.[5]

Loss of Bromine Radical (•Br): Cleavage of the C-Br bond would result in the loss of a

bromine radical (79 or 81 Da), leading to a fragment at m/z 108.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1276293?utm_src=pdf-body
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://m.youtube.com/watch?v=pT4rMLIQUjE
https://m.youtube.com/watch?v=pT4rMLIQUjE
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ring Fragmentation: The pyridine ring itself can fragment, although this typically results in

lower intensity peaks.

Quantitative Data Presentation
The following table summarizes the predicted key fragment ions, their corresponding m/z

values (for the ⁷⁹Br isotope where applicable), and their predicted relative abundance based on

the stability of the fragments.

Predicted Fragment

Ion
Structure m/z (⁷⁹Br / ⁸¹Br)

Predicted Relative

Abundance

[M]⁺˙ C₆H₆⁷⁹BrNO⁺˙ 187 / 189 Moderate

[M-H]⁺ C₆H₅⁷⁹BrNO⁺ 186 / 188 Low

[M-H₂O]⁺˙ C₆H₄⁷⁹BrN⁺˙ 169 / 171 Moderate

[M-CH₂OH]⁺ C₅H₄⁷⁹BrN⁺ 156 / 158
High (likely base

peak)

[M-Br]⁺ C₆H₆NO⁺ 108 Moderate

[C₅H₄N]⁺ Pyridyl fragment 78 Moderate

[CH₂OH]⁺ Hydroxymethyl cation 31 High

Experimental Protocols
A standard approach for the analysis of (5-Bromopyridin-2-yl)methanol is Gas

Chromatography-Mass Spectrometry (GC-MS). Due to the polar hydroxyl group, derivatization

may be employed to improve chromatographic peak shape and thermal stability, although it is

not always necessary.

Sample Preparation (Standard Protocol)
Solution Preparation: Prepare a stock solution of (5-Bromopyridin-2-yl)methanol at a

concentration of 1 mg/mL in a volatile organic solvent such as dichloromethane or ethyl

acetate.
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Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of

calibration standards, typically ranging from 1 µg/mL to 100 µg/mL.

Injection: Inject 1 µL of the prepared solution into the GC-MS system.

Derivatization Protocol (Optional, for Improved
Performance)
To enhance volatility, the hydroxyl group can be converted to a trimethylsilyl (TMS) ether.

Sample Preparation: Transfer a known amount of the sample (e.g., 100 µg) into a clean, dry

GC vial.

Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.

Reagent Addition: Add 100 µL of anhydrous pyridine and 100 µL of a silylating agent such as

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete

derivatization.

Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the

GC-MS.

GC-MS Instrumentation and Parameters
Gas Chromatograph: Agilent 7890B GC System or equivalent.

Mass Spectrometer: Agilent 5977 MSD or equivalent single quadrupole mass spectrometer.

Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x

0.25 mm i.d., 0.25 µm film thickness).

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Inlet Temperature: 250°C.

Injection Mode: Splitless (or split 10:1, depending on concentration).
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Oven Temperature Program:

Initial temperature: 80°C, hold for 2 minutes.

Ramp: 10°C/min to 280°C.

Hold: 5 minutes at 280°C.

MS Ion Source Temperature: 230°C.

MS Quadrupole Temperature: 150°C.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 30-400.

Visualizations
The following diagrams illustrate the experimental workflow and the predicted fragmentation

pathway for (5-Bromopyridin-2-yl)methanol.
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GC-MS analysis workflow for (5-Bromopyridin-2-yl)methanol.
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Predicted EI fragmentation pathway of (5-Bromopyridin-2-yl)methanol.

Conclusion
The mass spectrometry analysis of (5-Bromopyridin-2-yl)methanol by GC-MS is a robust

method for its identification and characterization. The predicted fragmentation pattern,

characterized by the prominent isotopic peaks from bromine and key fragments resulting from

alpha-cleavage and dehydration, provides a reliable basis for spectral interpretation. The

detailed experimental protocol provided herein serves as a strong starting point for method

development and routine analysis in research and quality control environments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. (5-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 5200169 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. scbt.com [scbt.com]

3. spectrabase.com [spectrabase.com]

4. chem.libretexts.org [chem.libretexts.org]

5. m.youtube.com [m.youtube.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1276293?utm_src=pdf-body-img
https://www.benchchem.com/product/b1276293?utm_src=pdf-body
https://www.benchchem.com/product/b1276293?utm_src=pdf-body
https://www.benchchem.com/product/b1276293?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2-hydroxymethylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2-hydroxymethylpyridine
https://www.scbt.com/p/5-bromo-pyridin-2-yl-methanol-88139-91-7
https://spectrabase.com/compound/3GmufZez7Xg
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://m.youtube.com/watch?v=pT4rMLIQUjE
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Technical Guide: Mass Spectrometry Analysis of (5-
Bromopyridin-2-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1276293#mass-spectrometry-analysis-of-5-
bromopyridin-2-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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